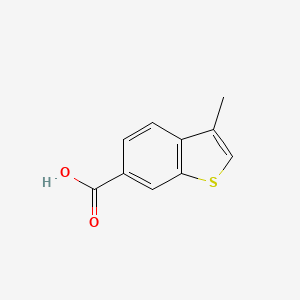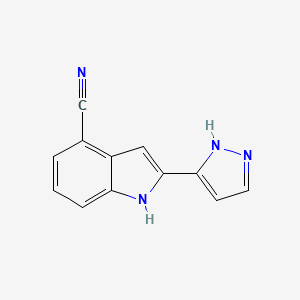
6-chloro-2-methylpyrimidin-4-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-2-methylpyrimidin-4-ol hydrochloride (6-CMPH) is an organic compound that is used in a variety of scientific research applications. 6-CMPH is a relatively new compound, having been first synthesized in the late 1990s. It has a wide range of applications, including biochemical and physiological applications, as well as a variety of laboratory experiments.
科学的研究の応用
6-chloro-2-methylpyrimidin-4-ol hydrochloride is used in a variety of scientific research applications. It is used in biochemical and physiological studies, as well as a variety of laboratory experiments. In biochemical and physiological studies, 6-chloro-2-methylpyrimidin-4-ol hydrochloride is used to study the effects of various drugs and compounds on the body. It is also used in laboratory experiments to study the effects of various chemicals on cell cultures.
作用機序
The mechanism of action of 6-chloro-2-methylpyrimidin-4-ol hydrochloride is not fully understood. It is believed that the compound binds to certain receptors in the body, which then triggers a biochemical response. This response can vary depending on the specific application, but it is generally believed to be involved in the regulation of various biochemical processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-chloro-2-methylpyrimidin-4-ol hydrochloride are not fully understood. However, it is known that the compound has an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are hormones that are involved in various physiological processes. Additionally, 6-chloro-2-methylpyrimidin-4-ol hydrochloride has been shown to have an anti-inflammatory effect, as well as a protective effect against oxidative damage.
実験室実験の利点と制限
The advantages of using 6-chloro-2-methylpyrimidin-4-ol hydrochloride in laboratory experiments include its low cost and ease of synthesis. Additionally, the compound is relatively stable, making it easy to store and use in laboratory experiments. The main limitation of using 6-chloro-2-methylpyrimidin-4-ol hydrochloride in laboratory experiments is that its mechanism of action is not fully understood, making it difficult to predict the effects of the compound on cell cultures.
将来の方向性
The future directions for research involving 6-chloro-2-methylpyrimidin-4-ol hydrochloride are numerous. One area of research is to further understand the mechanism of action of the compound, as this will allow researchers to better predict the effects of the compound on cell cultures. Additionally, further research could be done to explore the potential therapeutic applications of the compound, such as its potential anti-inflammatory and antioxidant effects. Other areas of research could include studying the compound’s potential effects on other enzymes and biochemical processes, as well as its potential applications in drug development.
合成法
6-chloro-2-methylpyrimidin-4-ol hydrochloride is synthesized through a series of chemical reactions. The first step is the reaction of 2-methylpyrimidine with chlorine, which yields 6-chloro-2-methylpyrimidine. This reaction is typically carried out in a basic solution, such as sodium hydroxide or potassium hydroxide. The next step is the reaction of 6-chloro-2-methylpyrimidine with hydrochloric acid, which yields 6-chloro-2-methylpyrimidin-4-ol hydrochloride. This reaction is typically carried out in an acidic solution, such as hydrochloric acid or sulfuric acid.
特性
IUPAC Name |
4-chloro-2-methyl-1H-pyrimidin-6-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O.ClH/c1-3-7-4(6)2-5(9)8-3;/h2H,1H3,(H,7,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNQDBBHZJKALF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-methylpyrimidin-4-ol hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B6602585.png)



![6-Ethyl-1-phenyl-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6602621.png)
![2-{1-[(4-methoxyphenyl)amino]ethylidene}cyclohexane-1,3-dione](/img/structure/B6602624.png)
![2,5,7-Trimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B6602626.png)

![2-[4-(Trifluoromethyl)phenyl]-3h-Quinazolin-4-One](/img/structure/B6602643.png)


![N-cyclopropyl-5-{2,5-dimethyl-1-[(thiophen-2-yl)methyl]-1H-pyrrol-3-yl}-6H-1,3,4-thiadiazin-2-amine](/img/structure/B6602663.png)
![5,7-Dichloro-3-[2-[(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]indol-2-one](/img/structure/B6602668.png)